molecular formula C19H22FN5O B2580538 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one CAS No. 2379951-66-1

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one

Cat. No.: B2580538
CAS No.: 2379951-66-1
M. Wt: 355.417
InChI Key: MLJLLVPBGAZMGS-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one is a chemical compound with the molecular formula C19H22FN5O and a molecular weight of 355.417

Preparation Methods

The synthesis of 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one involves several stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine moiety and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Piperazine derivatives: These compounds contain the piperazine ring and are known for their use in pharmaceuticals, particularly as antipsychotic and antiemetic agents.

    Fluorophenylpyrimidine derivatives: These compounds have the fluorophenylpyrimidine moiety and are studied for their potential as anticancer and antiviral agents

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O/c20-16-17(14-5-2-1-3-6-14)22-13-23-18(16)25-11-9-24(10-12-25)15-7-4-8-21-19(15)26/h1-3,5-6,13,15H,4,7-12H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJLLVPBGAZMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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